-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine, also known as NU6027, is a small molecule inhibitor of Ataxia-telangiectasia mutated and Rad3-related (ATR) protein. ATR is a key kinase involved in the DNA damage response pathway. Studies have shown that NU6027 effectively inhibits ATR activity with an Inhibitory Concentration 50 (IC50) value of 6.7 μM in cellular assays [1]. This inhibition disrupts the G2/M cell cycle checkpoint, a critical step in DNA repair, leading to increased sensitivity to DNA damaging agents [1].
*Source: [1] Vulcanchem. 6-Cyclohexylmethyloxy-5-nitroso-pyrimidine-2,4-diamine
Research suggests that NU6027 can enhance the cytotoxicity of various DNA damaging anticancer drugs. It has been shown to synergize with agents like cisplatin and hydroxyurea, leading to increased cell death in cancer cells [1]. This effect is particularly pronounced in cells with functional p53 and mismatch repair (MMR) pathways, suggesting potential for targeted cancer therapy [1].
*Source: [1] Vulcanchem. 6-Cyclohexylmethyloxy-5-nitroso-pyrimidine-2,4-diamine
Synthetic lethality is a phenomenon where a combination of two genetic alterations or drug treatments leads to cell death. Studies have revealed that NU6027 exhibits synthetic lethality with Poly (ADP-ribose) polymerase (PARP) inhibition. PARP is another protein involved in DNA repair. When PARP function is compromised by PARP inhibitors, NU6027-mediated ATR inhibition becomes lethal to cancer cells with defects in single-strand break repair mechanisms [1]. This finding suggests a potential therapeutic strategy combining NU6027 with PARP inhibitors for cancers with specific DNA repair deficiencies.
*Source: [1] Vulcanchem. 6-Cyclohexylmethyloxy-5-nitroso-pyrimidine-2,4-diamine
NU6027 is a small molecule compound identified as a potent inhibitor of the ataxia telangiectasia mutated and Rad3-related kinase (ATR) and cyclin-dependent kinase 2 (CDK2). Its chemical structure is characterized as 2,6-diamino-4-cyclohexyl-methyloxy-5-nitroso-pyrimidine. Initially developed as a CDK2 inhibitor, NU6027 has garnered attention for its role in enhancing the efficacy of DNA-damaging therapies, making it a promising candidate in cancer treatment strategies.
NU6027 has been shown to participate in various chemical interactions, particularly through hydrogen bonding with specific residues in target proteins. For instance, in the context of protein kinase G (PknG), NU6027 engages in hydrogen bonding with key hinge residues such as Val235 and Glu233, which are critical for its inhibitory activity . The compound's ability to form hydrophobic interactions further enhances its binding affinity to these kinases.
In addition to its interactions with kinases, NU6027's mechanism of action involves the inhibition of ATR, which is crucial for cell cycle regulation and DNA repair processes. By impairing ATR activity, NU6027 disrupts G2/M phase arrest and homologous recombination, thereby increasing cellular sensitivity to DNA-damaging agents like cisplatin and temozolomide .
NU6027 exhibits significant biological activity by inhibiting ATR and CDK2. Its inhibitory effect on ATR is particularly noteworthy, as it sensitizes cancer cells to various chemotherapeutic agents. Studies have demonstrated that NU6027 enhances the cytotoxicity of drugs such as hydroxyurea and cisplatin in an ATR-dependent manner . The compound has been shown to be synthetically lethal when DNA single-strand break repair mechanisms are compromised, indicating its potential utility in combination therapies targeting specific genetic vulnerabilities in tumors .
The synthesis of NU6027 involves several steps that typically include the formation of the pyrimidine ring followed by the introduction of functional groups such as nitroso and cyclohexyl moieties. While specific synthetic routes may vary, the general approach includes:
Due to its complex structure, detailed synthetic protocols are often proprietary or found in specialized literature.
NU6027 has potential applications primarily in oncology, particularly in enhancing the efficacy of existing chemotherapeutic regimens. Its ability to inhibit ATR makes it a candidate for:
Interaction studies have revealed that NU6027 selectively inhibits ATR and CDK2 while showing limited activity against other kinases like PknA and PknB. The specificity for ATR is attributed to unique binding interactions involving key residues that are not present in other kinases . This selectivity underscores its potential for targeted cancer therapies with reduced off-target effects.
Several compounds share structural or functional similarities with NU6027. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
AX20017 | PknG inhibitor | Known for specific binding interactions with PknG |
Temozolomide | Alkylating agent | Primarily used for glioblastoma treatment |
Hydroxyurea | Ribonucleotide reductase inhibitor | Used for sickle cell disease and cancer |
PF-01367338 | PARP inhibitor | Targets DNA repair pathways |
NU6027 stands out due to its dual inhibition of both ATR and CDK2 while enhancing sensitivity to various DNA-damaging therapies, making it particularly valuable in cancer treatment contexts where traditional therapies may falter.